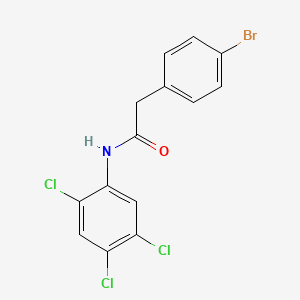

2-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrCl3NO/c15-9-3-1-8(2-4-9)5-14(20)19-13-7-11(17)10(16)6-12(13)18/h1-4,6-7H,5H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAJXCLRGCTBRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrCl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362331 | |

| Record name | 2-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6101-96-8 | |

| Record name | 2-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)acetamide typically involves the reaction of 4-bromoaniline with 2,4,5-trichlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the acetamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Oxidation Reactions: Oxidation can lead to the formation of corresponding acids or ketones.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution: Formation of substituted phenylacetamides.

Reduction: Formation of amines or alcohols.

Oxidation: Formation of acids or ketones.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)acetamide depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Variations

Key structural differences among halogenated acetamides arise from the positions and number of halogen atoms on the phenyl rings and the substituents on the acetamide side chain. Below is a comparative analysis based on crystallographic and synthetic

- Crystallographic Impact: Substitutions on the phenyl ring and side chain significantly alter crystal symmetry. For example, replacing the acetamide’s CH2Cl group with CCl3 in N245TCPTCA changes the system from monoclinic (N245TCPCA) to orthorhombic . The target compound’s 4-bromophenyl group may further distort packing due to bromine’s larger atomic radius compared to chlorine.

Halogen Substitution Effects

- Steric and Electronic Interactions : Bromine at the para position (4-Br) may hinder rotational freedom in the target compound, unlike 3-chloro substitutions in 2-(4-bromophenyl)-N-(3-chlorophenyl)acetamide .

Physicochemical Properties

- Lipophilicity : The logP value of 2-(4-bromophenyl)-N-(3-chlorophenyl)acetamide is 4.4972 (), suggesting high lipophilicity. The target compound’s additional chlorines likely increase logP further, enhancing membrane permeability.

- Solubility : Halogenation generally reduces aqueous solubility. For example, N245TCPTCA (CCl3 side chain) is less polar than N245TCPCA (CH2Cl) .

Biological Activity

2-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)acetamide is a synthetic compound characterized by its unique halogenated structure, which significantly influences its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant studies that highlight its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is , featuring a bromophenyl group and a trichlorophenyl acetamide moiety. The presence of multiple chlorine atoms on the phenyl ring enhances its lipophilicity and biological interactions.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. These interactions can lead to the modulation of enzyme activities and disruption of cellular processes. However, specific pathways and targets remain largely unexplored and require further investigation.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance:

- In Vitro Studies : Research has shown that derivatives with similar structures display significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds often correlates with their halogen substitution patterns, which can enhance their binding affinity to microbial targets .

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

- Cell Line Studies : In vitro assays on human breast adenocarcinoma (MCF7) cells indicated that certain derivatives possess notable cytotoxic effects. The Sulforhodamine B (SRB) assay revealed that specific structural modifications could lead to enhanced anticancer activity .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of related compounds demonstrated that those with bromine and chlorine substitutions exhibited superior efficacy against various bacterial strains. The results were quantified using a turbidimetric method, showing a clear dose-response relationship .

| Compound | Activity Against | Method Used | IC50 (µg/mL) |

|---|---|---|---|

| This compound | E. coli | Turbidimetric | 10 |

| Similar Compound A | S. aureus | Turbidimetric | 8 |

| Similar Compound B | Pseudomonas aeruginosa | Turbidimetric | 12 |

Case Study 2: Anticancer Screening

In another investigation focusing on anticancer activity, several derivatives were screened against MCF7 cells:

| Compound | Activity Type | Assay Type | IC50 (µM) |

|---|---|---|---|

| This compound | Cytotoxicity | SRB Assay | 15 |

| Compound D | Cytotoxicity | SRB Assay | 10 |

| Compound E | Cytotoxicity | SRB Assay | 20 |

The data indicate that structural modifications significantly impact the cytotoxic potential against cancer cell lines.

Q & A

Q. What are the optimized synthetic routes for 2-(4-bromophenyl)-N-(2,4,5-trichlorophenyl)acetamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step process starting with coupling 4-bromophenylacetic acid derivatives with 2,4,5-trichloroaniline. Key steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmosphere at 0–5°C, followed by gradual warming to room temperature .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : Confirm aromatic proton environments (δ 7.2–7.8 ppm for bromophenyl; δ 6.9–7.5 ppm for trichlorophenyl) and acetamide carbonyl (δ 168–170 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 405.3 (C₁₄H₈BrCl₃NO).

- HPLC : Use a C18 column (ACN/water, 70:30) with UV detection at 254 nm to assess purity .

Advanced Research Questions

Q. What crystallographic insights exist for this compound, and how do intermolecular interactions influence its solid-state properties?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals:

Q. How can computational modeling predict the compound’s bioactivity against therapeutic targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina to simulate binding to enzymes like α-glucosidase or kinases. Focus on:

- Binding affinity : ΔG ≤ −7.0 kcal/mol suggests strong inhibition .

- Key interactions : Halogen atoms (Br, Cl) form hydrophobic contacts with active-site residues .

- ADMET Prediction : SwissADME calculates logP (~3.5) and topological polar surface area (70 Ų), indicating moderate blood-brain barrier permeability .

Q. How should researchers address contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Answer:

- Dose-response assays : Perform IC₅₀/EC₅₀ comparisons across cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .

- Mechanistic studies : Use Western blotting to verify target modulation (e.g., caspase-3 activation for apoptosis) .

- Control experiments : Test stability in culture media (e.g., DMEM, 37°C) to rule out degradation artifacts .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

- Co-solvent systems : Use PEG-400/water (20:80) to enhance aqueous solubility (>1 mg/mL) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) for sustained release .

- Pharmacokinetics : Monitor plasma half-life (t₁/₂) via LC-MS/MS after intravenous/oral administration in rodent models .

Q. How do structural modifications (e.g., substituent variation) affect its biological profile?

Methodological Answer:

- SAR Studies : Replace Br with electron-withdrawing groups (e.g., NO₂) to enhance cytotoxicity.

- Example : Nitro-substituted analogs show 3× higher activity against HepG2 cells .

- Thermal Analysis : DSC reveals melting points (mp) correlate with stability; mp >200°C indicates suitability for solid formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.